molecular formula C11H20N4O B1482974 4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine CAS No. 2098111-51-2

4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine

Cat. No.: B1482974
CAS No.: 2098111-51-2
M. Wt: 224.3 g/mol
InChI Key: DXWIVIRDDLLLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is a chemical building block of significant interest in pharmaceutical and agrochemical research. This compound features a piperidine ring, a common motif in medicinal chemistry, linked to a 1,2,3-triazole ring system via a methylene bridge. The 1,2,3-triazole is further functionalized with an ethoxymethyl group. This specific arrangement of nitrogen-containing heterocycles makes it a valuable scaffold for constructing more complex molecules, particularly through the principles of click chemistry. The 1,2,3-triazole ring can act as a bioisostere for amide bonds or other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of lead compounds . Researchers utilize this and related triazole-piperidine hybrids in the discovery and development of new therapeutic agents. Its properties are consistent with compounds investigated for their potential biological activities, including serving as core structures for antibacterial agents . The molecular formula for this class of compound is typically in the range of C11H20N4O, with a molecular weight of approximately 224.30 g/mol . As with all fine chemicals for research, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[[4-(ethoxymethyl)triazol-1-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-2-16-9-11-8-15(14-13-11)7-10-3-5-12-6-4-10/h8,10,12H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWIVIRDDLLLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(N=N1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is a triazole-containing piperidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H20N4OC_{11}H_{20}N_4O with a molecular weight of approximately 224.30 g/mol. The structure features a piperidine ring linked to a triazole moiety through an ethoxymethyl group, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to the triazole ring, which can participate in hydrogen bonding and π-π stacking interactions. These interactions enhance binding affinity to various biological targets such as enzymes and receptors. The piperidine component may also contribute to modulating the pharmacological effects by influencing the lipophilicity and overall bioavailability of the compound.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting essential metabolic pathways in microorganisms.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that triazole-containing compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

StudyFindings
Study 1 Evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines; showed IC50 values ranging from 5 to 20 µM for various derivatives.
Study 2 Investigated antimicrobial efficacy against Staphylococcus aureus; reported a minimum inhibitory concentration (MIC) of 32 µg/mL for related compounds.
Study 3 Assessed the pharmacokinetics of similar triazole compounds in vivo; demonstrated favorable absorption and distribution profiles in animal models.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of triazole derivatives:

  • Synthesis Techniques : The compound is typically synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient formation of the triazole ring.
  • Biological Evaluation : In vitro assays have shown that modifications to the piperidine moiety can significantly impact the compound's efficacy against specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine are best understood through comparisons with related triazole-piperidine derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Substituents on Triazole Piperidine Modification Key Properties Reference
Target Compound 4-(Ethoxymethyl) N/A Enhanced metabolic stability due to ether group; moderate lipophilicity -
4-[4-(3,5-Difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyethyl)piperidine 4-(3,5-Difluorophenyl) 1-(2-Methoxyethyl) Increased molecular weight (322.36 g/mol); fluorinated aryl enhances target affinity
4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile 4-(Hydroxymethyl) Benzonitrile at piperidine Lower stability (hydroxyl prone to oxidation); higher polarity
4-(1H-1,2,3-Triazol-1-yl)piperidine None N/A Simplest analog; limited pharmacokinetic utility due to lack of substituents
Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)piperidine-4-carboxylate 4-(4-(tert-Butyl)phenyl) Piperidine-4-carboxylate ester Bulky tert-butyl group improves membrane penetration; ester group allows prodrug strategies

Physicochemical and Pharmacokinetic Properties

  • Solubility : The ethoxymethyl group increases lipophilicity (logP ~ 2.1) compared to hydroxymethyl analogs (logP ~ 1.3), favoring blood-brain barrier penetration .
  • Synthetic Yield : CuAAC-based synthesis of triazole-piperidine derivatives typically achieves yields of 40–83%, with ethoxymethyl-substituted compounds requiring protective group strategies to prevent ether cleavage .

Pharmacological Performance

  • Binding Affinity : Fluorinated analogs (e.g., 4-[4-(3,5-Difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyethyl)piperidine) exhibit stronger interactions with hydrophobic enzyme pockets due to fluorine’s electronegativity and small atomic radius .
  • Toxicity : Piperidine derivatives with bulky substituents (e.g., tert-butyl) show higher cytotoxicity (CC₅₀ < 10 µM in hepatocytes), whereas the target compound’s ethoxymethyl group may reduce off-target effects .

Preparation Methods

General Synthetic Strategies

The preparation of 4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine typically involves a multi-step sequence combining:

  • Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) — a "click chemistry" approach.
  • Subsequent alkylation or substitution reactions to introduce the ethoxymethyl group on the triazole.
  • Coupling of the triazole moiety to the piperidine ring via a methylene linker.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Key Step: The 1,2,3-triazole ring is most efficiently constructed using CuAAC, which involves the cycloaddition of an azide and a terminal alkyne under copper(I) catalysis.

  • Typical Conditions:

    • Catalyst: Cu(I) source such as CuSO₄ combined with sodium ascorbate to generate Cu(I) in situ.
    • Solvent: Mixed solvents like tert-butanol/water (1:1).
    • Temperature: Ambient to 50°C.
    • Time: 3–24 hours depending on substrate reactivity.
  • Example Reaction:

    • Reaction of an azido-substituted piperidine derivative with an alkyne bearing an ethoxymethyl group (e.g., ethoxyalkyne) yields the desired 1,2,3-triazole with regioselectivity at the 1,4-positions.

Alkylation of the Triazole Ring

Following triazole formation, the ethoxymethyl group can be introduced by alkylation at the 4-position of the triazole ring.

  • Method:
    • Reaction of the 4-position of the triazole with ethyl bromoacetate or ethoxymethyl halides under basic conditions.
    • Bases used include sodium hydride (NaH) or potassium carbonate (K₂CO₃).
    • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.
    • Temperature control (room temperature to reflux) is critical for selectivity and yield.

Coupling to the Piperidine Ring

The piperidine ring is functionalized at the 4-position with a methylene linker connecting to the triazole.

  • Common Approach:

    • Nucleophilic substitution of 4-(chloromethyl)piperidine or 4-(bromomethyl)piperidine with the triazole anion or a triazole-containing nucleophile.
    • Reaction conditions:
      • Solvent: DMF or THF.
      • Base: Triethylamine or potassium carbonate.
      • Temperature: 50–80°C.
      • Reaction time: 12–24 hours.
  • This step requires careful control to avoid side reactions such as over-alkylation or polymerization.

Purification and Characterization

  • Purification is typically achieved by flash column chromatography using silica gel.
  • Eluent systems often involve gradients of dichloromethane/methanol or hexane/ethyl acetate.
  • Final recrystallization from ethanol/water mixtures yields high purity (>99%).

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
CuAAC cycloaddition Azide + ethoxyalkyne, CuSO₄ + sodium ascorbate t-BuOH/H₂O (1:1) 25–50 3–24 75–90 Regioselective 1,4-triazole formation
Alkylation of triazole Ethyl bromoacetate, NaH or K₂CO₃ DMF or THF RT to reflux 6–12 65–85 Introduction of ethoxymethyl group
Coupling to piperidine 4-(Chloromethyl)piperidine, base (Et₃N, K₂CO₃) DMF or THF 50–80 12–24 60–80 Nucleophilic substitution
Purification Flash chromatography, recrystallization Various Ambient - - Purity >99%

Research Findings and Optimization

  • Studies have shown that the CuAAC step is highly efficient and tolerant of various functional groups, making it a cornerstone of the synthesis.
  • Optimization of the alkylation step is crucial to avoid side reactions; using milder bases and controlling temperature improves selectivity.
  • The coupling reaction benefits from using polar aprotic solvents and anhydrous conditions to maximize nucleophilicity and minimize hydrolysis.
  • Continuous flow reactors have been reported to improve yields and reduce reaction times for similar triazole-piperidine syntheses, suggesting potential for industrial scale-up.

Comparative Notes on Related Compounds

  • Similar compounds with 1,2,4-triazole rings have been synthesized via analogous routes but require different reaction conditions due to ring electronic differences.
  • The 1,2,3-triazole ring in the target compound is more amenable to CuAAC, providing a cleaner and more efficient synthesis.

Q & A

Q. What are the optimal synthetic routes for 4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" approach. Key steps include:

Azide-Alkyne Preparation : Prepare an azide precursor (e.g., 4-(azidomethyl)piperidine) and an alkyne (e.g., ethoxymethylacetylene).

CuAAC Reaction : Use Cu(I) (e.g., CuI) as a catalyst in a THF:acetone (5:1) solvent system. Heat under reflux for 24 hours to ensure complete cycloaddition .

Purification : Employ column chromatography or recrystallization for isolation.

  • Optimization Tips :
  • Solvent Ratio : THF:acetone (5:1) enhances solubility and reaction efficiency .
  • Catalyst Loading : 10 mol% CuI yields >90% conversion in model systems .
  • Reaction Time : 24 hours under reflux ensures high regioselectivity for 1,4-triazole isomers .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the triazole ring (δ 7.5–8.0 ppm for triazole protons) and ethoxymethyl group (δ 1.2–1.4 ppm for CH3_3) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error.
  • X-ray Crystallography : For absolute stereochemical confirmation, refine crystal structures using programs like SHELXL. Recent SHELXL updates improve handling of disordered solvent molecules and anisotropic displacement parameters .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the triazole and piperidine moieties?

  • Methodological Answer :
  • Variable Substituents : Synthesize analogs with modifications (e.g., replacing ethoxymethyl with methoxymethyl or varying piperidine N-substituents) .
  • Biological Assays : Test antibacterial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) assays. Correlate substituent hydrophobicity with membrane penetration efficiency .
  • Data Analysis : Use multivariate regression to quantify contributions of substituent electronic (Hammett σ) and steric (Taft Es_s) parameters to activity .

Q. How can molecular docking studies predict the binding affinity of this compound to target enzymes or receptors?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes like DNA gyrase (fluoroquinolone target) or kinases (e.g., JAK3) based on structural homology to known triazole inhibitors .
  • Docking Workflow :

Protein Preparation : Retrieve crystal structures from PDB (e.g., 2XCT for DNA gyrase). Remove water molecules and add hydrogens.

Ligand Preparation : Generate 3D conformers of the compound using OpenBabel.

Docking Software : Use AutoDock Vina with Lamarckian genetic algorithm. Validate with co-crystallized ligands (RMSD <2.0 Å) .

  • Key Interactions : Look for hydrogen bonds between the triazole N2 and active-site residues (e.g., Asp86 in DNA gyrase) .

Q. How should researchers resolve conflicting data regarding the biological activity of this compound across different assay systems?

  • Methodological Answer :
  • Experimental Replication : Repeat assays in triplicate under standardized conditions (e.g., Mueller-Hinton broth for MIC assays) .
  • Control Compounds : Include positive controls (e.g., ciprofloxacin for antibacterial studies) to normalize inter-lab variability.
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, bypassing cell-based assay artifacts .
  • Data Contradiction Analysis : Apply Bland-Altman plots to assess systematic differences between assay platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.